Enhanced Lipophilicity (XLogP3) Relative to 4-Methoxy Analog
The target compound exhibits an XLogP3 of 5.5, which is 2.1 log units higher than that of its closest commercially available analog, 2-((4-chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether (CAS 338422-96-1, XLogP3 3.4) [1]. This substantial difference arises from the replacement of the C4 methoxy group with a phenylsulfanyl moiety, increasing both molecular weight and hydrophobicity [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether (CAS 338422-96-1): XLogP3 = 3.4 |
| Quantified Difference | Δ = +2.1 log units (62% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) [1][2]. |
Why This Matters
A 2.1 log-unit increase in lipophilicity is predicted to substantially enhance membrane permeability and blood-brain barrier penetration, making CAS 338423-06-6 a more suitable choice for campaigns targeting intracellular or CNS targets compared to the more polar 4-methoxy analog.
- [1] PubChem Compound Summary for CID 1476296 (CAS 338423-06-6). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 1476285 (CAS 338422-96-1). National Center for Biotechnology Information. Accessed April 2026. View Source
